molecular formula C28H20N2O3 B11684083 3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11684083
M. Wt: 432.5 g/mol
InChI Key: CLIQQMUDXNHUJY-UHFFFAOYSA-N
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Description

3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound with a unique structure that combines naphtho[2,3-a]phenoxazine and phenylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphtho[2,3-a]phenoxazine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as naphthalene derivatives and phenoxazine precursors.

    Introduction of the methyl group: This step involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amination with 4-methylphenylamine:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of microreactor systems can help in controlling reaction parameters precisely, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of catalysts like palladium or copper.

Major Products

Scientific Research Applications

3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes. The compound’s photophysical properties also enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
  • 3-amino-7-anilino-2,8-dimethyl-5-(4-methylphenyl)phenazin-5-ium

Uniqueness

Compared to similar compounds, 3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione stands out due to its unique combination of structural features, which confer distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic properties .

Properties

Molecular Formula

C28H20N2O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-methyl-7-(4-methylanilino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C28H20N2O3/c1-15-7-10-17(11-8-15)29-21-14-23-26(30-20-12-9-16(2)13-22(20)33-23)25-24(21)27(31)18-5-3-4-6-19(18)28(25)32/h3-14,29-30H,1-2H3

InChI Key

CLIQQMUDXNHUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=C(O3)C=C(C=C6)C

Origin of Product

United States

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